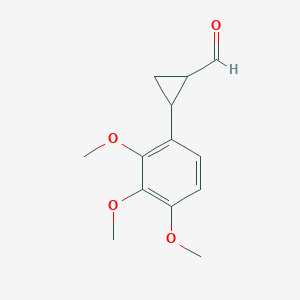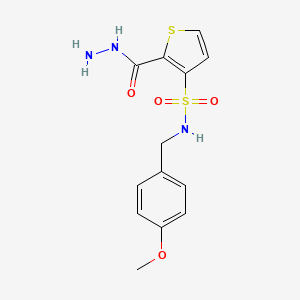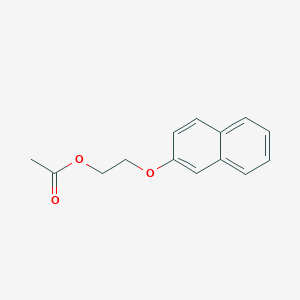
3-(Chloromethyl)-8-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-8-methoxyisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline, with the nitrogen atom positioned at the second carbon of the ring The compound this compound is characterized by a chloromethyl group at the third position and a methoxy group at the eighth position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-8-methoxyisoquinoline typically involves the chloromethylation of 8-methoxyisoquinoline. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-8-methoxyisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products:
Substitution Products: Amino or thiol derivatives of isoquinoline.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
3-(Chloromethyl)-8-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-8-methoxyisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
3-(Chloromethyl)isoquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-Methoxyisoquinoline: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.
3-(Chloromethyl)-6-methoxyisoquinoline: Similar structure but with the methoxy group at a different position, potentially altering its chemical and biological properties.
Uniqueness: 3-(Chloromethyl)-8-methoxyisoquinoline is unique due to the specific positioning of the chloromethyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This structural arrangement may provide distinct advantages in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(chloromethyl)-8-methoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-14-11-4-2-3-8-5-9(6-12)13-7-10(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
JPPADAMIDNJHFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=NC=C21)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


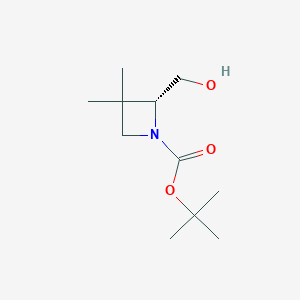
![2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile](/img/structure/B13019891.png)
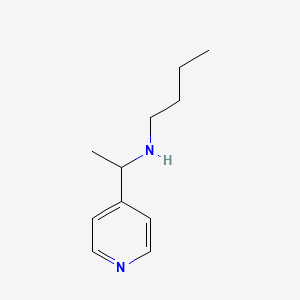
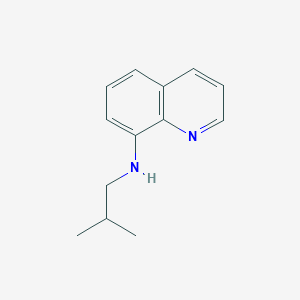
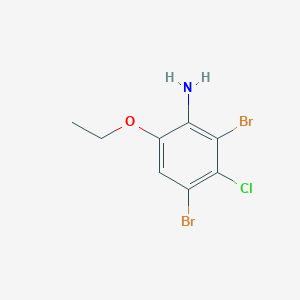
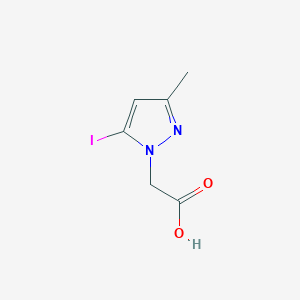
![(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13019917.png)
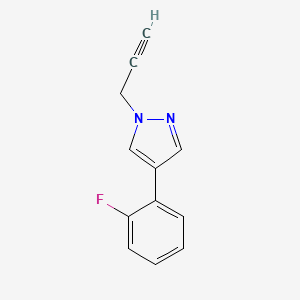
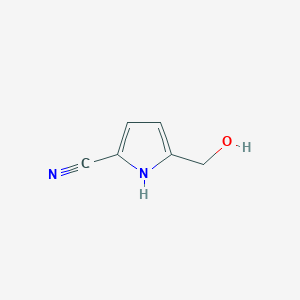
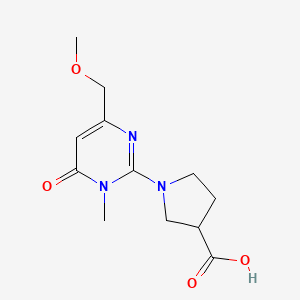
![4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13019968.png)
